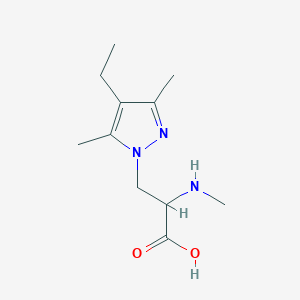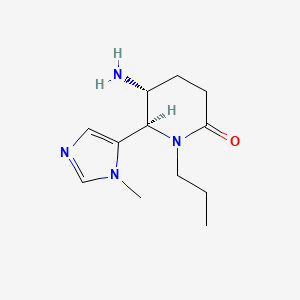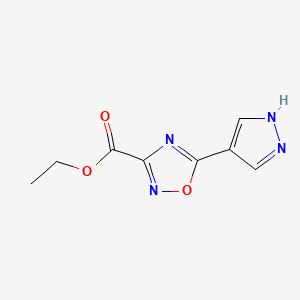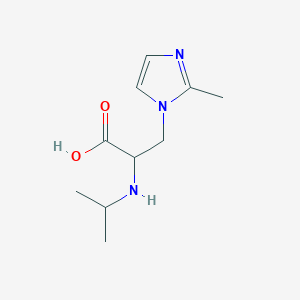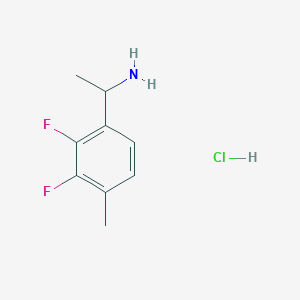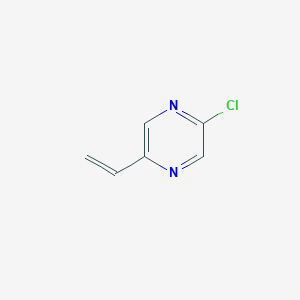
2-Chloro-5-vinylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-vinylpyrazine is an organic compound with the molecular formula C6H5ClN2 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a vinyl group at the fifth position on the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-vinylpyrazine typically involves the chlorination of 5-vinylpyrazine. One common method is the reaction of 5-vinylpyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the second position of the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-vinylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiols in the presence of a base.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst for hydrogenation.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-vinylpyrazine or 2-thio-5-vinylpyrazine.
Addition Reactions: Products include 2-chloro-5-ethylpyrazine (from hydrogenation).
Coupling Reactions: Various substituted pyrazines depending on the boronic acid used.
Applications De Recherche Scientifique
2-Chloro-5-vinylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-vinylpyrazine in biological systems involves its interaction with specific molecular targets. The chlorine atom and vinyl group contribute to its reactivity and ability to form covalent bonds with biological macromolecules. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Chloro-5-trifluoromethoxypyrazine: Similar in structure but with a trifluoromethoxy group instead of a vinyl group.
2-Chloro-5-bromopyrazine: Contains a bromine atom instead of a vinyl group.
5-Vinylpyrazine: Lacks the chlorine atom at the second position.
Uniqueness: 2-Chloro-5-vinylpyrazine is unique due to the presence of both a chlorine atom and a vinyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C6H5ClN2 |
|---|---|
Poids moléculaire |
140.57 g/mol |
Nom IUPAC |
2-chloro-5-ethenylpyrazine |
InChI |
InChI=1S/C6H5ClN2/c1-2-5-3-9-6(7)4-8-5/h2-4H,1H2 |
Clé InChI |
LLLAHBIQMZOFDN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN=C(C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


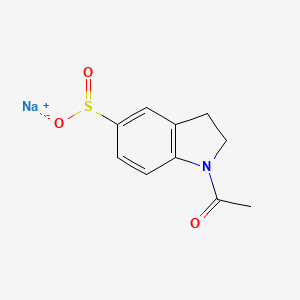


![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)


